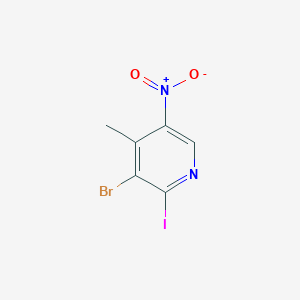

3-Bromo-2-iodo-4-methyl-5-nitropyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2-iodo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXROEPJGNKPOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653953 | |

| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-06-6 | |

| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-iodo-4-methyl-5-nitropyridine (CAS 1150618-06-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its recent emergence, publicly available data on this specific molecule is limited. Therefore, this document synthesizes information from established chemical principles and data from analogous substituted pyridines to provide a predictive yet scientifically grounded resource for researchers.

Introduction: A Versatile Scaffold for Innovation

Polysubstituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents in this compound offers a unique platform for complex molecular engineering. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations.[2] The presence of two distinct halogen atoms, bromine and iodine, at the 2 and 3 positions, opens the door for sequential and regioselective cross-coupling reactions, allowing for the controlled introduction of diverse functionalities.[3][4] This guide will explore the predicted physicochemical properties, a plausible synthetic route, the expected reactivity with detailed protocols for key transformations, and essential safety considerations.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not extensively documented, we can predict its key properties based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Source |

| CAS Number | 1150618-06-6 | Publicly available data. |

| Molecular Formula | C₆H₄BrIN₂O₂ | Based on chemical structure.[3] |

| Molecular Weight | 358.92 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow solid | Typical for nitropyridine derivatives.[5] |

| Melting Point | Not available | Expected to be a solid at room temperature with a defined melting point. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane) | General solubility of similar organic compounds. |

| Storage | Store at 2-8°C, under an inert atmosphere, protected from light. | Recommended for reactive halogenated nitroaromatics to prevent degradation.[3] |

Spectroscopic Characterization

The structural features of this compound would give rise to a distinct spectroscopic signature.

-

¹H NMR: A single proton signal is expected in the aromatic region, likely a singlet, due to the fully substituted pyridine ring. The chemical shift would be influenced by the surrounding substituents. The methyl group would appear as a singlet in the aliphatic region.

-

¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons will be significantly affected by the attached bromo, iodo, nitro, and methyl groups.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C-N stretching of the pyridine ring, the symmetric and asymmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-H stretching of the methyl group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and iodine isotopes.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from the readily available 2-amino-4-methylpyridine, leveraging established methodologies for the functionalization of pyridine rings.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthetic Protocol (Proposed)

-

Nitration of 2-Amino-4-methylpyridine:

-

To a stirred solution of concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine at a temperature maintained between 5-10°C.[5]

-

After complete dissolution, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, keeping the temperature below 10°C.[6]

-

The reaction mixture is then slowly warmed and maintained at approximately 60°C for several hours.[5]

-

The reaction is quenched by pouring it onto ice, followed by careful neutralization to precipitate the product, 2-amino-4-methyl-5-nitropyridine.[5]

-

-

Conversion to 2-Bromo-4-methyl-5-nitropyridine (via Sandmeyer-type reaction):

-

The 2-amino-4-methyl-5-nitropyridine is diazotized using sodium nitrite in an acidic medium (e.g., HBr/H₂SO₄).

-

The resulting diazonium salt is then treated with a copper(I) bromide solution to yield 2-bromo-4-methyl-5-nitropyridine.

-

-

Ortho-Iodination of 2-Bromo-4-methyl-5-nitropyridine:

-

Due to the directing effects of the pyridine nitrogen and the steric hindrance of the adjacent bromo and methyl groups, direct iodination at the 3-position is challenging. A directed ortho-metalation (DoM) approach is a plausible strategy.

-

The 2-bromo-4-methyl-5-nitropyridine would be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78°C) to deprotonate the 3-position.[7]

-

The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the 3-position, yielding the target molecule.

-

Reactivity and Applications in Drug Development

The strategic placement of the bromo, iodo, and nitro groups makes this molecule a highly valuable intermediate for creating libraries of complex compounds for drug discovery. The differential reactivity of the C-I and C-Br bonds is the key to its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization.[3][4]

Caption: Regioselective cross-coupling reactions at the C-2 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-2 (iodo) position.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[4]

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water). Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).[4]

-

Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Further Functionalization

The remaining bromo group at the C-3 position can be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to introduce a second point of diversity. The nitro group can also be reduced to an amine, which can then be further functionalized, for example, by acylation or sulfonylation.

Safety and Handling

As a halogenated aromatic nitro compound, this compound should be handled with care, following standard laboratory safety procedures.

-

Toxicity: Aromatic nitro compounds can be toxic and may cause skin, eye, and respiratory irritation.[8][9] The mutagenic and carcinogenic potential of this specific compound has not been evaluated.[10]

-

Thermal Stability: Organic nitro compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities or under elevated temperatures.[11][12] Avoid excessive heating and conduct reactions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a promising, albeit understudied, chemical entity. Its highly functionalized structure provides a versatile platform for the synthesis of complex molecules. The predictable regioselectivity in cross-coupling reactions, stemming from the differential reactivity of the iodo and bromo substituents, makes it an attractive building block for combinatorial chemistry and targeted synthesis in drug discovery and materials science. This guide provides a foundational understanding to enable researchers to begin exploring the potential of this versatile molecule.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. icheme.org [icheme.org]

Synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

An In-Depth Technical Guide for the

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic building block crucial for pharmaceutical and agrochemical research. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations behind each transformation. The described three-step sequence—commencing with the bromination of 4-Methyl-5-nitropyridin-2-ol, followed by a deoxychlorination, and culminating in a robust halogen exchange—is presented as a validated and reproducible pathway. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable method for accessing this valuable synthetic intermediate.

Introduction and Strategic Overview

Substituted pyridines are privileged scaffolds in modern drug discovery. The specific substitution pattern of this compound offers multiple, orthogonally reactive sites, making it an exceptionally versatile intermediate. The nitro group acts as a potent electron-withdrawing group and can be a precursor to an amino group, the methyl group provides a site for further functionalization, and the two distinct halogen atoms (bromo and iodo) allow for selective cross-coupling reactions.

The synthetic strategy detailed herein is a linear, three-step sequence designed for efficiency and scalability. The synthesis begins with a commercially available starting material and proceeds through stable, isolable intermediates to yield the target compound.

Overall Synthetic Workflow

The synthesis is achieved in three distinct stages, starting from 4-Methyl-5-nitropyridin-2-ol.

Caption: Three-step synthetic pathway to the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

The initial step involves the regioselective bromination of the pyridine ring at the C3 position.

Protocol:

-

Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (AcOH).

-

Add liquid bromine (Br₂, 6.0 eq) dropwise to the suspension over approximately 1.5 hours. Maintain vigorous stirring.

-

After the addition is complete, stir the mixture for an additional 5 minutes.

-

Carefully pour the reaction mixture into a larger vessel containing an ice-water slurry and stir for 1 hour to precipitate the product.

-

Isolate the resulting yellow solid by filtration, washing the residue thoroughly with water.

-

Dry the solid in vacuo to afford the title compound. The reported yield for this step is 91%[1].

Expertise & Causality: The pyridin-2-ol tautomer exists in equilibrium with its 2-pyridone form. The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing the incoming electrophile (Br⁺, generated from Br₂) to the ortho and para positions. In this case, the C3 position is ortho to the activating hydroxyl group and is sterically accessible, leading to highly regioselective bromination. Acetic acid serves as a polar protic solvent that can facilitate the reaction without competing with the substrate. The large excess of bromine ensures the reaction proceeds to completion.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Methyl-5-nitropyridin-2-ol | 1.0 | Starting Material |

| Acetic Acid (AcOH) | Solvent | Reaction Medium |

| Bromine (Br₂) | 6.0 | Brominating Agent |

Step 2: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine

This transformation converts the C2-hydroxyl group into a more versatile chloro leaving group.

Protocol:

-

Suspend the 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) from Step 1 in acetonitrile (CH₃CN).

-

Add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise to the suspension.

-

Heat the reaction mixture to 75 °C and maintain for approximately 19 hours.

-

After cooling to room temperature, pour the mixture into an ice-water slurry to quench the excess POCl₃.

-

Isolate the precipitate by filtration, wash the residue with water, and dry in vacuo.

-

The resulting product is 3-bromo-2-chloro-4-methyl-5-nitropyridine, obtained in a reported yield of 88%[1].

Expertise & Causality: The conversion of a 2-pyridone to a 2-chloropyridine is a classic and robust reaction often accomplished with POCl₃. The mechanism involves the initial phosphorylation of the pyridone oxygen, creating a highly activated intermediate with an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position, followed by elimination, yields the desired 2-chloropyridine. Acetonitrile is used as a relatively inert solvent with a suitable boiling point for this reaction.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-bromo-4-methyl-5-nitropyridin-2-ol | 1.0 | Substrate |

| Acetonitrile (CH₃CN) | Solvent | Reaction Medium |

| Phosphorus Oxychloride (POCl₃) | 1.6 | Chlorinating Agent |

Step 3:

The final step is a halogen exchange reaction to install the iodine atom at the C2 position.

Protocol:

-

Dissolve the 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 eq) from Step 2 in propionitrile.

-

Add sodium iodide (NaI, 3.0 eq) to the solution.

-

Add trimethylsilyl chloride (TMSCl, 1.05 eq).

-

Heat the reaction mixture to 80 °C for 1 hour.

-

After cooling, pour the suspension into brine and extract the product with ethyl acetate (EtOAc).

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine.

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and remove the volatiles in vacuo to yield the final product[1].

Expertise & Causality: This reaction is a variation of the Finkelstein reaction, a halogen exchange process. While direct substitution of the 2-chloro group with iodide is possible, it can be slow. The addition of TMSCl is the key to this efficient transformation. TMSCl reacts with trace amounts of water or with the iodide salt to generate a more reactive iodinating species, trimethylsilyl iodide (TMSI), in situ. TMSI is a potent reagent for converting chlorides to iodides. Propionitrile is chosen as a solvent that can dissolve the reagents and withstand the reaction temperature.

Reaction Mechanism: Role of TMSCl

Caption: TMSCl facilitates the formation of reactive TMSI for efficient halogen exchange.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-bromo-2-chloro-4-methyl-5-nitropyridine | 1.0 | Substrate |

| Propionitrile | Solvent | Reaction Medium |

| Sodium Iodide (NaI) | 3.0 | Iodide Source |

| Trimethylsilyl Chloride (TMSCl) | 1.05 | Activator |

Safety and Handling

This synthesis involves several hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a fume hood. Have a sodium thiosulfate solution ready for quenching spills.

-

Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with care, avoiding any contact with moisture. Quenching should be done slowly and in an ice bath.

-

Trimethylsilyl Chloride (TMSCl): Corrosive and flammable. Reacts with moisture to produce HCl gas.

Conclusion

The synthesis of this compound can be reliably achieved through a robust and scalable three-step sequence. Each step employs well-established chemical transformations, and the provided protocol, adapted from peer-reviewed literature, offers a clear pathway to this valuable and highly functionalized building block. The strategic use of activating agents like TMSCl in the final step ensures an efficient and high-yielding process critical for applications in medicinal and materials chemistry.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs due to its unique physicochemical properties that enhance pharmacokinetic profiles.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of a novel polysubstituted pyridine derivative, 3-bromo-2-iodo-4-methyl-5-nitropyridine. This molecule, with its complex substitution pattern of both electron-donating and electron-withdrawing groups, presents a valuable case study for the rigorous application of modern analytical techniques. We will detail a multi-faceted approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice and the logical synthesis of the resulting data are emphasized to provide a self-validating system for unambiguous structure determination.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications, from agrochemicals to pharmaceuticals.[1][3] The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[1] Its prevalence stems from the nitrogen atom's ability to act as a hydrogen bond acceptor, enhancing binding interactions with biological targets and improving properties like metabolic stability and permeability.[2] The diverse biological activities of pyridine-based drugs include anticancer, anti-inflammatory, and antiviral properties.[3][4] The specific functionalization of the pyridine ring is crucial for modulating these activities, making the precise structural characterization of novel derivatives an essential task in drug discovery and development.[5]

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in the structure elucidation of an unknown compound is to determine its molecular formula.[6][7] High-Resolution Mass Spectrometry (HRMS) is the most powerful tool for this purpose, providing a highly accurate mass measurement of the molecular ion.[8]

Anticipated Mass Spectrum

For this compound (C₆H₄BrIN₂O₂), the complex isotopic patterns of bromine (⁷⁹Br and ⁸¹Br) and the presence of iodine will result in a distinctive molecular ion cluster.[9][10][11]

Table 1: Predicted Physicochemical Properties and Isotopic Distribution

| Property | Predicted Value |

| Molecular Formula | C₆H₄BrIN₂O₂ |

| Monoisotopic Mass | 341.8450 u |

| Average Mass | 342.90 u |

| m/z | Relative Abundance (%) | Ion Formula |

| 341.8450 | 100.0 | [C₆H₄⁷⁹BrIN₂O₂]⁺ |

| 343.8421 | 97.5 | [C₆H₄⁸¹BrIN₂O₂]⁺ |

Note: The presence of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes will also contribute to minor peaks in the molecular ion region.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula (C₆H₄BrIN₂O₂). The observed isotopic pattern should be compared with the theoretical distribution.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For this compound, the key vibrational bands of interest are those corresponding to the nitro group and the aromatic pyridine ring.

Anticipated IR Absorptions

-

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations.[12][13]

-

Asymmetric N-O stretch: ~1550-1475 cm⁻¹

-

Symmetric N-O stretch: ~1360-1290 cm⁻¹

-

-

Pyridine Ring: The C=C and C=N stretching vibrations within the aromatic ring will appear in the 1600-1400 cm⁻¹ region.

-

C-H Bonds: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

C-Br and C-I Bonds: The stretching vibrations for these bonds occur at lower frequencies, typically below 800 cm⁻¹, and may be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Unambiguous Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[6][7][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete assignment of the this compound structure.

Workflow for NMR-Based Structure Elucidation

Caption: Overall workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. In this compound, we expect to see two signals: one for the aromatic proton and one for the methyl group protons.

-

Aromatic Proton (H-6): This proton is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

-

Methyl Protons (CH₃): This will also be a singlet and will appear in the typical alkyl region of the spectrum.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments.[15] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment will further differentiate between CH, CH₂, and CH₃ groups.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the electronegative halogens (C-2, C-3) and the nitro group (C-5) will be significantly deshielded. The carbon attached to the proton (C-6) will be identifiable in the DEPT spectrum as a CH signal.

-

Methyl Carbon: One signal for the methyl carbon will be observed in the upfield region.

2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are crucial for assembling the molecular fragments into a complete structure.[16][17]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[16] For this molecule, no cross-peaks are expected in the COSY spectrum, as the aromatic proton and the methyl protons are isolated spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[16][17] We expect to see a correlation between the aromatic proton signal and the C-6 carbon signal, and a correlation between the methyl proton signal and the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[16][17][18]

Expected Key HMBC Correlations:

-

The aromatic proton (H-6) should show correlations to C-4 and C-5.

-

The methyl protons should show correlations to C-3, C-4, and C-5. These correlations are critical for placing the methyl group at the C-4 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.[19]

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the molecular structure.

Table 2: Summary of Predicted NMR Data (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from ¹H |

| C-2 | - | ~115-125 | - |

| C-3 | - | ~120-130 | CH₃ |

| C-4 | - | ~145-155 | H-6, CH₃ |

| C-5 | - | ~140-150 | H-6, CH₃ |

| C-6 | ~8.5-9.0 (s, 1H) | ~150-160 | - |

| CH₃ | ~2.5-3.0 (s, 3H) | ~18-25 | - |

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Synthesis and Conclusion

The definitive structure of this compound is established by the logical convergence of all spectroscopic data. HRMS confirms the elemental composition. IR spectroscopy identifies the key nitro and aromatic functional groups. The ¹H and ¹³C NMR spectra provide the number of unique proton and carbon environments. Finally, 2D NMR experiments, particularly HMBC, piece together the molecular puzzle by establishing the precise connectivity of the substituents around the pyridine ring. The workflow and self-validating nature of this multi-technique approach provide a high degree of confidence in the final elucidated structure. This rigorous characterization is a prerequisite for any further investigation into the molecule's potential applications in medicinal chemistry and drug development.

A known synthesis route for this compound involves the reaction of 3-bromo-2-chloro-4-methyl-5-nitropyridine with sodium iodide (NaI) and trimethylsilyl chloride (TMSCl) in propionitrile.[20]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

Spectroscopic Characterization of 3-Bromo-2-iodo-4-methyl-5-nitropyridine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific molecule, this document serves as an expert-led predictive guide. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast the spectral characteristics of this compound. This approach not inly provides a robust framework for the identification and characterization of this compound but also serves as a methodological template for the analysis of similarly complex heterocyclic systems.

Molecular Structure and Expected Spectroscopic Behavior

The unique arrangement of substituents on the pyridine ring in this compound dictates its electronic and, consequently, its spectroscopic properties. The presence of two bulky halogens (bromine and iodine), a methyl group, and a strongly electron-withdrawing nitro group creates a sterically hindered and electronically complex system. Understanding the interplay of these groups is paramount to interpreting the spectroscopic data.

The molecular formula is C₆H₄BrIN₂O₂ with a monoisotopic mass of 341.85009 u and a molecular weight of 342.92 g/mol .[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The highly substituted nature of the pyridine ring will result in a simple, yet informative, set of spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing only two signals: one for the single aromatic proton and one for the methyl group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine C6-H | 8.5 - 9.0 | Singlet (s) | 1H | The C6-H proton is deshielded by the adjacent nitrogen atom and the electron-withdrawing nitro group at C5. The absence of adjacent protons will result in a singlet. |

| Methyl C4-CH₃ | 2.5 - 3.0 | Singlet (s) | 3H | The methyl group protons will appear as a singlet. The chemical shift will be in the typical range for a methyl group attached to an aromatic ring. |

The deshielding of the C6-H proton is a cumulative effect of the electronegative nitrogen atom and the potent electron-withdrawing nitro group. In substituted pyridines, protons alpha to the nitrogen are typically found at lower field.[2] The nitro group's influence will further shift this proton downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| C2 | ~110 - 120 | The C2 carbon is bonded to a highly polarizable iodine atom, which can induce a shielding effect (the "heavy atom effect"). |

| C3 | ~120 - 130 | The C3 carbon is attached to a bromine atom, which is less shielding than iodine. |

| C4 | ~145 - 155 | The C4 carbon, bearing the methyl group, will be deshielded due to its position in the substituted aromatic ring. |

| C5 | ~140 - 150 | The C5 carbon, bonded to the nitro group, will be significantly deshielded due to the strong electron-withdrawing nature of this group. |

| C6 | ~150 - 160 | The C6 carbon, adjacent to the nitrogen, is expected to be the most deshielded of the aromatic carbons. |

| C4-CH₃ | ~20 - 25 | This chemical shift is typical for a methyl group attached to an aromatic ring. |

The prediction of ¹³C chemical shifts in highly substituted pyridines can be complex. Incremental calculation methods, often based on substituent chemical shifts (SCS) derived from benzene and pyridine derivatives, are employed for such estimations.[3][4][5] The presence of multiple, and in some cases sterically interacting, substituents necessitates a nuanced interpretation of these predictive models.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups present in this compound.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions from the nitro group and various vibrations associated with the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch | This absorption is characteristic of C-H bonds on an aromatic ring.[6] |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching | These bands are characteristic of the pyridine ring vibrations. |

| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch | Aromatic nitro compounds show a strong, characteristic absorption in this region.[7][8] |

| ~1360 - 1290 | Strong | Symmetric NO₂ stretch | This second strong band is also characteristic of aromatic nitro compounds.[7][8] |

| ~1200 - 1000 | Medium | C-N stretching | Vibrations associated with the carbon-nitrogen bonds in the ring. |

| Below 1000 | Medium to Strong | C-H out-of-plane bending, C-Br and C-I stretching | The fingerprint region will contain complex vibrations, including those for the carbon-halogen bonds. |

The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum of this compound.[9]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Predicted Mass Spectrum

| m/z Value | Interpretation | Rationale |

| ~342/344 | Molecular Ion (M⁺) | The molecular ion peak will appear as a doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio. The peak at m/z 341.85 will correspond to the monoisotopic mass.[1] |

| M - 46 | Loss of NO₂ | Fragmentation of the nitro group is a common pathway for nitroaromatic compounds. |

| M - 79/81 | Loss of Br | Cleavage of the C-Br bond. |

| M - 127 | Loss of I | Cleavage of the C-I bond. |

| M - Br - NO₂ | Sequential loss | Subsequent fragmentation events can lead to further smaller fragments. |

| M - I - NO₂ | Sequential loss |

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of the most stable ions or neutral species.[10][11]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with data from analogous compounds, we have forecasted the key features of the ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this complex heterocyclic molecule, and to apply these analytical strategies to other novel compounds in their research endeavors.

References

- 1. echemi.com [echemi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Abstract

This guide provides a comprehensive technical analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3-Bromo-2-iodo-4-methyl-5-nitropyridine. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical prediction of the ¹H NMR spectrum, outlines a rigorous experimental protocol for data acquisition, and offers an in-depth interpretation of the spectral features. The principles of chemical shift and the influence of various substituents on the pyridine ring are explained to provide a causal understanding of the observed spectrum. This guide serves as a self-validating framework for the structural elucidation of this and similar highly substituted heterocyclic compounds.

Introduction

The Molecule: this compound

Substituted pyridines are a cornerstone of medicinal chemistry and materials science.[1] The specific molecule of interest, this compound, presents a complex substitution pattern on the pyridine core. The structure features a confluence of electronic effects: the electron-donating methyl group and the strongly electron-withdrawing nitro group, in addition to the inductive and anisotropic effects of the two different halogen substituents (bromine and iodine). Accurate structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose.[1]

The Technique: Principles of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental analytical technique that exploits the magnetic properties of the proton nucleus.[1] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment of the proton. This sensitivity allows ¹H NMR to provide detailed information about molecular structure, connectivity, and stereochemistry.[1] Key parameters derived from a ¹H NMR spectrum include:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Proportional to the number of protons giving rise to a signal.

-

Multiplicity (Splitting Pattern): Reveals the number of adjacent, non-equivalent protons.

Theoretical Prediction and Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple in terms of the number of signals, but the chemical shifts of these signals are influenced by a complex interplay of substituent effects.

The Pyridine Ring System

The baseline chemical shifts for protons on an unsubstituted pyridine ring are found in the aromatic region, typically downfield from benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deshields the ring protons. The α-protons (C2, C6) are the most deshielded (δ 8.5-8.8 ppm), the γ-proton (C4) is intermediate (δ 7.5-7.8 ppm), and the β-protons (C3, C5) are the most shielded (δ 7.1-7.5 ppm).[1]

Substituent Effects on the ¹H NMR Spectrum

In our target molecule, every position on the pyridine ring is substituted except for C6. Therefore, the spectrum will display signals for the C6 proton and the protons of the C4-methyl group. The chemical shifts are dictated by the additive effects of the substituents.

-

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group through both resonance and induction.[2][3] This effect causes significant deshielding (a downfield shift) of nearby protons, particularly those at the ortho and para positions.[2][3] In this molecule, the nitro group at C5 is ortho to the proton at C6.

-

Halogens (-Br, -I): Bromine and iodine are electronegative and exert an electron-withdrawing inductive effect, which generally causes deshielding. However, they also possess lone pairs that can participate in resonance, and they introduce complex anisotropic and steric effects that can influence nearby protons.[4][5]

-

Methyl Group (-CH₃): The methyl group is weakly electron-donating, which typically causes a slight shielding effect (an upfield shift) on ring protons.[6]

Predicted Spectrum of this compound

Based on the analysis of substituent effects, we can predict the key features of the ¹H NMR spectrum. The molecule has two sets of non-equivalent protons and will therefore show two distinct signals.

-

Signal 1: The Ring Proton (H-6):

-

Chemical Shift (δ): This proton is located at the C6 position, which is ortho to the powerful electron-withdrawing nitro group at C5. This ortho relationship is expected to cause a very strong deshielding effect, pushing the chemical shift significantly downfield. For comparison, the ortho protons in nitrobenzene appear around δ 8.25 ppm.[2] The combined deshielding influence from the nitro group and the other electronegative substituents on the ring will likely place this proton in the δ 9.0 - 9.5 ppm range.

-

Multiplicity: The H-6 proton has no adjacent protons on the ring (the C5 position is substituted). Therefore, it will appear as a singlet (s) .

-

Integration: This signal will integrate to 1H .

-

-

Signal 2: The Methyl Protons (-CH₃):

-

Chemical Shift (δ): The methyl group is attached to the C4 position of the aromatic ring. The typical chemical shift for a methyl group on a pyridine ring is around δ 2.5 ppm.[7] The presence of multiple electron-withdrawing groups on the ring will likely deshield these protons slightly, shifting them further downfield. A predicted range of δ 2.6 - 2.8 ppm is reasonable.

-

Multiplicity: The protons of the methyl group are not coupled to any other protons. They will appear as a sharp singlet (s) .

-

Integration: This signal will integrate to 3H .

-

Tabular Summary of Predicted Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-6 (Aromatic) | 9.0 - 9.5 | Singlet (s) | 1H |

| -CH₃ (Methyl) | 2.6 - 2.8 | Singlet (s) | 3H |

Experimental Protocol

Acquiring a high-quality, interpretable NMR spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A well-prepared sample is critical for obtaining accurate and reliable results.[8]

-

Analyte Quantity: Weigh approximately 5-25 mg of the synthesized this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound.[8][9] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[10] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

-

Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can often be used as a secondary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is often pre-added to commercial deuterated solvents.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Setup and Acquisition

The following are general parameters for a modern Fourier Transform NMR spectrometer (e.g., 400-500 MHz).

-

Spectrometer: 400 MHz (or higher) FT-NMR Spectrometer

-

Nucleus: ¹H

-

Pulse Program: Standard single-pulse acquisition (e.g., 'zg30')

-

Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., CDCl₃).[9]

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.[9]

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise)

-

Receiver Gain: Optimize automatically.

-

Data Processing Workflow

The raw data, a Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.

Caption: Standard ¹H NMR data processing workflow.

Interpretation and Validation

Analyzing the Acquired Spectrum

The processed spectrum should be compared against the theoretical predictions.

-

Signal Count: Confirm the presence of two singlet signals.

-

Chemical Shift: Verify that one singlet appears in the far downfield aromatic region (expected > 9.0 ppm) and the other appears in the upfield alkyl region (expected ~2.7 ppm).

-

Integration: Check the relative integrals of the two peaks. The ratio of the downfield singlet to the upfield singlet should be 1:3.

This pattern of two singlets with a 1:3 integration ratio in these specific chemical shift regions provides powerful evidence for the proposed structure of this compound.

Self-Validating System for Structural Confirmation

While ¹H NMR is highly informative, absolute structural confirmation relies on a combination of analytical techniques. This approach creates a self-validating system where data from orthogonal methods must converge on a single, unambiguous structure.

Caption: Logic flow for unambiguous structural confirmation.

-

¹³C NMR: Would confirm the presence of five distinct aromatic carbon signals and one aliphatic carbon signal.

-

Mass Spectrometry (MS): Would confirm the molecular weight and the characteristic isotopic pattern of a molecule containing one bromine and one iodine atom.

-

2D NMR (HSQC/HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show a correlation between the methyl protons (~δ 2.7) and the C3, C4, and C5 carbons of the pyridine ring, definitively establishing its position.[1]

Conclusion

The ¹H NMR spectrum of this compound is characterized by two singlet signals corresponding to the lone aromatic proton at C6 and the three protons of the methyl group at C4. The profound deshielding of the H-6 proton to a chemical shift above δ 9.0 ppm serves as a key spectroscopic signature, driven primarily by the potent electron-withdrawing effect of the ortho nitro group. This guide provides the theoretical basis for predicting this spectrum and a practical framework for its acquisition and interpretation, emphasizing the importance of a multi-technique approach for rigorous structural validation in modern chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. research.reading.ac.uk [research.reading.ac.uk]

Stability and storage of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its complex arrangement of electron-withdrawing and sterically demanding substituents—a nitro group, a bromine atom, and an iodine atom—on the pyridine core makes it a valuable intermediate for constructing complex molecular architectures. However, these same features contribute to its chemical reactivity and necessitate a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offering field-proven protocols and scientifically-grounded recommendations for its long-term storage and safe handling.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's properties is fundamental to predicting its behavior.

-

Chemical Name: this compound[1]

-

Molecular Weight: 342.92 g/mol [1]

-

Appearance: Typically a white to off-white or light yellow solid/powder[3][4]

The structure combines a pyridine ring, a known aromatic heterocycle, with several key functional groups that dictate its stability:

-

Iodo Group (C-I): The carbon-iodine bond is the weakest among the carbon-halogen bonds. This makes the iodine atom a good leaving group and susceptible to nucleophilic displacement. It is also the primary site of potential light-induced degradation (photolysis).

-

Bromo Group (C-Br): More stable than the C-I bond, but still contributes to the overall reactivity of the molecule.

-

Nitro Group (NO₂): A strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Nitroaromatic compounds are also known to be susceptible to reduction and can be light-sensitive.

-

Pyridine Ring: The nitrogen atom in the ring provides a site for potential protonation or alkylation and influences the electronic distribution of the entire molecule.

Assessed Stability Profile

While specific kinetic data for this exact molecule is not publicly available, a stability profile can be constructed based on the known reactivity of its constituent functional groups and data from closely related halonitropyridines.

Thermal Stability

The compound exhibits moderate thermal stability. Synthetic procedures indicate it can withstand temperatures of up to 80°C for short periods in a reaction medium[5]. However, prolonged exposure to elevated temperatures is not recommended. The primary risk is the cleavage of the C-I bond, which has the lowest bond dissociation energy.

Photostability

Nitroaromatic compounds and iodo-substituted aromatics are often sensitive to UV and visible light. The energy from light absorption can be sufficient to induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species. These radicals can then initiate a cascade of secondary reactions, resulting in discoloration (often turning yellow or brown) and the formation of impurities. Therefore, protection from light is a critical requirement.

Hydrolytic and Oxidative Stability

The compound should be considered sensitive to moisture and strong oxidizing agents.

-

Hydrolysis: While stable in neutral aqueous solutions for short durations (e.g., during aqueous workup in synthesis[5]), prolonged exposure to moisture, especially under acidic or basic conditions, can lead to nucleophilic substitution of the halogen atoms, particularly the iodo group.

-

Oxidation: The pyridine ring and its substituents are generally stable to common atmospheric oxygen. However, storage with strong oxidizing agents should be avoided as it could lead to degradation, potentially forming N-oxides or other oxidized species[6].

Chemical Compatibility

Due to its electrophilic nature, this compound is incompatible with:

-

Strong Bases: Can promote nucleophilic substitution or other degradation pathways.

-

Strong Reducing Agents: Can reduce the nitro group to an amino group or other reduced nitrogen species.

-

Strong Oxidizing Agents: Can lead to unwanted side reactions[6].

-

Nucleophiles: Amines, thiols, and other nucleophiles can displace the iodo or bromo substituents.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the purity and integrity of the compound.

Core Storage Recommendations

The following table summarizes the optimal and acceptable storage conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) [3] | Minimizes thermal degradation and slows the rate of potential decomposition reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [7][8] | Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. |

| Light | Amber Vial / Opaque Container [7] | Protects the compound from light-induced degradation (photolysis) of the C-I bond. |

| Container | Tightly Sealed, Dry Glass Vial [9][10][11][12] | Prevents ingress of moisture and atmospheric contaminants. Glass is preferred for its inertness. |

Step-by-Step Protocol for Aliquoting and Storage

This protocol ensures minimal exposure to deleterious environmental factors.

-

Preparation: Move the main stock container from refrigerated storage to a desiccator at room temperature for at least 1-2 hours. This prevents condensation from forming on the cold container when opened.

-

Inert Environment: Perform all manipulations within a glove box or glove bag purged with an inert gas (argon or nitrogen). If unavailable, work quickly in a fume hood with low ambient humidity.

-

Aliquoting: Open the main container and quickly weigh the desired amount of the compound into a pre-labeled, tared amber glass vial.

-

Sealing: Place the cap on the aliquot vial. For long-term storage, seal the cap with paraffin film as an extra barrier against moisture and air.

-

Inerting: Before sealing the main stock container, flush the headspace with a gentle stream of inert gas for 15-30 seconds.

-

Final Storage: Tightly seal the main stock container, wrap the cap with paraffin film, and promptly return it to the 2-8°C storage location. Place the newly created aliquot in the same refrigerated storage.

-

Documentation: Record the date of aliquoting and the new quantity in your laboratory inventory system.

Visualization of Stability and Handling

Factors Influencing Stability

The following diagram illustrates the key external factors that can compromise the integrity of this compound.

Caption: Key environmental factors leading to the degradation of the target compound.

Recommended Handling and Storage Workflow

This workflow provides a logical sequence for maintaining compound integrity from receipt to use.

Caption: A self-validating workflow for the proper handling and storage of the compound.

Conclusion and Final Recommendations

The stability of this compound is governed by the inherent reactivity of its iodo, bromo, and nitro functionalities. While moderately stable, its long-term integrity is critically dependent on strict adherence to proper storage and handling protocols. The primary threats to its purity are light, elevated temperatures, and atmospheric moisture/oxygen. By implementing the recommendations outlined in this guide—specifically, refrigerated storage in a dark, dry, and inert environment—researchers can confidently preserve the quality of this valuable reagent, ensuring the reliability and reproducibility of their experimental outcomes.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1150618-06-6 [amp.chemicalbook.com]

- 3. This compound, CasNo.1150618-06-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 15862-31-4|3-Bromo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 8. 89364-04-5|3-Bromo-4-nitropyridine|BLD Pharm [bldpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

Methodological & Application

Introduction: The Strategic Value of Functionalized Pyridines

An Application Guide to the Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design.[1][2] Highly substituted pyridines, in particular, offer a three-dimensional array of functionalization points for fine-tuning pharmacological activity. Nitropyridine derivatives are especially valuable as synthetic intermediates; the potent electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations.[3][4]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of this compound. This dihalogenated substrate presents a unique opportunity for controlled, site-selective functionalization. By exploiting the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, chemists can achieve sequential couplings to build molecular complexity in a deliberate and efficient manner. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Mechanistic Rationale: Engineering Site Selectivity

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide, forming a new carbon-carbon bond.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Synthesis of Azaindoles from 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Abstract

This document provides a comprehensive guide for the synthesis of substituted 6-azaindole derivatives, valuable scaffolds in medicinal chemistry, utilizing the strategically functionalized starting material, 3-bromo-2-iodo-4-methyl-5-nitropyridine (CAS No. 1150618-06-6)[1][2]. The protocols herein leverage the differential reactivity of the C-I and C-Br bonds to achieve site-selective functionalization through sequential palladium-catalyzed cross-coupling reactions. Detailed methodologies for Sonogashira and Suzuki couplings, chemoselective nitro group reduction, and subsequent intramolecular cyclization to construct the azaindole core are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize novel azaindole-based compounds.

Introduction: The Significance of Azaindoles and the Strategic Starting Material

Azaindoles, also known as pyrrolopyridines, are privileged heterocyclic structures in medicinal chemistry and drug discovery. They are considered bioisosteres of indoles and purines and are integral components of numerous biologically active molecules and FDA-approved drugs. The incorporation of a nitrogen atom into the indole scaffold can significantly modulate a compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially leading to enhanced target binding and improved pharmacokinetic profiles.

The starting material, this compound, is a highly versatile building block for the synthesis of 6-azaindoles. Its key features include:

-

Two distinct halogen atoms: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions[3][4]. This reactivity difference allows for sequential, site-selective functionalization.

-

A nitro group: This electron-withdrawing group can be chemoselectively reduced to an amino group, which is a necessary precursor for the final cyclization step to form the pyrrole ring of the azaindole.

-

A methyl group: This substituent can influence the electronic properties and steric environment of the final azaindole derivatives.

This guide will detail two primary synthetic strategies to leverage these features for the creation of a diverse library of substituted 6-azaindoles.

Proposed Synthetic Pathways

Two robust synthetic pathways are proposed, primarily differing in the sequence of the cross-coupling reactions. Both routes capitalize on the higher reactivity of the C-I bond for the initial coupling step.

Pathway A: Sonogashira Coupling followed by Suzuki Coupling

This is the primary proposed route. It involves an initial Sonogashira coupling at the C-2 position (iodo), followed by nitro group reduction, a subsequent Suzuki coupling at the C-3 position (bromo), and a final intramolecular cyclization.

Caption: Synthetic Pathway A for 6-azaindole synthesis.

Pathway B: Initial Suzuki Coupling followed by Sonogashira Coupling

An alternative strategy involves an initial Suzuki coupling at the C-2 position, followed by nitro reduction, a second Sonogashira coupling at the C-3 position, and subsequent cyclization.

Caption: Synthetic Pathway B for 6-azaindole synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Anhydrous solvents and inert atmosphere techniques are required for the cross-coupling reactions.

Step 1: Site-Selective Sonogashira Coupling at the C-2 (Iodo) Position

Rationale: The greater reactivity of the C-I bond allows for selective coupling with a terminal alkyne, leaving the C-Br bond intact for subsequent functionalization. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds[5][6].

Protocol:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed triethylamine (3.0 equiv.) and anhydrous, degassed THF or DMF (5-10 mL per mmol of starting material).

-

Add the terminal alkyne (1.2 equiv.) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-bromo-2-alkynyl-4-methyl-5-nitropyridine intermediate.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂, CuI | Standard and effective catalytic system for Sonogashira coupling[5]. |

| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent for the reaction[5]. |

| Solvent | THF or DMF | Anhydrous and degassed to prevent catalyst deactivation. |

| Temperature | Room Temperature | Sufficient for the reactive C-I bond, ensuring selectivity over the C-Br bond. |

Step 2: Chemoselective Reduction of the Nitro Group

Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation with Raney Nickel is often preferred as it is less likely to cause dehalogenation of the remaining aryl bromide compared to Pd/C[7][8]. Alternatively, tin(II) chloride provides a mild method for this transformation[7].

Protocol (Using Raney Nickel):

-

Dissolve the 3-bromo-2-alkynyl-4-methyl-5-nitropyridine intermediate (1.0 equiv.) in ethanol or methanol in a hydrogenation vessel.

-

Carefully add a slurry of Raney Nickel (approx. 50% w/w) under a stream of argon.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-2-alkynyl-4-methyl-5-aminopyridine, which can often be used in the next step without further purification.

| Parameter | Condition | Rationale |

| Catalyst | Raney Nickel | Effective for nitro group reduction while minimizing dehalogenation of the aryl bromide[7]. |

| Hydrogen Source | H₂ gas | Standard reductant for catalytic hydrogenation. |

| Solvent | Ethanol or Methanol | Common solvents for hydrogenation. |

| Temperature | Room Temperature | Mild conditions are generally sufficient. |

Step 3: Suzuki Coupling at the C-3 (Bromo) Position

Rationale: With the more reactive iodo position functionalized, the bromo position can now be targeted for a second cross-coupling reaction. The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with a wide range of boronic acids or esters[9][10].

Protocol:

-

To a microwave vial or Schlenk flask, add the 3-bromo-2-alkynyl-4-methyl-5-aminopyridine intermediate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.).

-

Evacuate and backfill the vessel with argon.

-

Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS. Microwave irradiation can often accelerate this step.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 3-aryl-2-alkynyl-4-methyl-5-aminopyridine.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Robust catalysts for Suzuki coupling of aryl bromides[9]. |

| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step in the Suzuki catalytic cycle[10]. |

| Solvent | Dioxane/Water or Toluene/Ethanol/Water | Biphasic solvent systems are common for Suzuki reactions. |

| Temperature | 80-110 °C | Higher temperatures are generally required for the less reactive C-Br bond. |

Step 4: Intramolecular Cyclization to form the 6-Azaindole Core

Rationale: The final step involves the formation of the pyrrole ring. This intramolecular cyclization of a 2-alkynyl-3-aminopyridine derivative can be catalyzed by either acid or base, leading to the desired 6-azaindole scaffold[5][11][12].

Protocol (Acid-Catalyzed):

-

Dissolve the 3-aryl-2-alkynyl-4-methyl-5-aminopyridine (1.0 equiv.) in a suitable solvent such as acetonitrile or toluene.

-

Add a mixture of trifluoroacetic acid (TFA) (1.0 equiv.) and trifluoroacetic anhydride (TFAA) (1.3 equiv.)[12].

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final substituted 6-azaindole product by column chromatography or recrystallization.

Protocol (Base-Catalyzed):

-

Dissolve the 3-aryl-2-alkynyl-4-methyl-5-aminopyridine (1.0 equiv.) in an anhydrous solvent such as NMP or DMF.

-

Add a strong base, for example, potassium tert-butoxide (KOtBu) (1.2 equiv.), at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product as described above.

Caption: General experimental workflow for the synthesis of azaindoles.

Conclusion

The protocols outlined in this application note provide a robust and flexible framework for the synthesis of a wide array of substituted 6-azaindoles from the versatile starting material, this compound. By exploiting the principles of chemoselective cross-coupling and strategic functional group manipulations, researchers can efficiently access novel compounds with significant potential for applications in drug discovery and development. The provided methodologies are based on established and reliable chemical transformations, ensuring a high degree of reproducibility and success for scientists in the field.

References

- 1. This compound, CasNo.1150618-06-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. This compound CAS#: 1150618-06-6 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. [PDF] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. | Semantic Scholar [semanticscholar.org]

- 12. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Use of 3-Bromo-2-iodo-4-methyl-5-nitropyridine in Kinase Inhibitor Synthesis

Abstract